molecular formula C23H26N2O2 B11375624 2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11375624
M. Wt: 362.5 g/mol
InChI Key: XRQYHWIREBGCAI-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.

    Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure with a phenyl group instead of a methyl group.

    2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific tricyclic structure and the presence of both benzyloxy and diazatricyclo moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

5,7-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C23H26N2O2/c1-22-13-24-15-23(2,21(22)26)16-25(14-22)20(24)18-8-10-19(11-9-18)27-12-17-6-4-3-5-7-17/h3-11,20H,12-16H2,1-2H3

InChI Key

XRQYHWIREBGCAI-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C

Origin of Product

United States

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